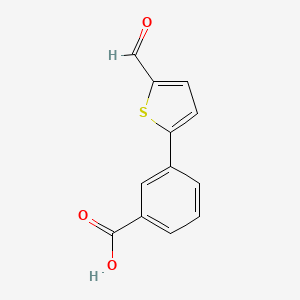

3-(5-formylthiophen-2-yl)benzoic Acid

Beschreibung

Contextualization of the Thiophene-Benzoic Acid Scaffold in Advanced Organic Synthesis

The thiophene-benzoic acid scaffold represents a significant and versatile building block in the field of advanced organic synthesis. This structural motif incorporates a thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, linked to a benzoic acid. The inherent electronic properties and reactivity of the thiophene ring, coupled with the functional handle of the carboxylic acid group, make this scaffold a valuable precursor for a diverse range of complex organic molecules.

The thiophene nucleus is a key component in numerous pharmacologically active compounds and organic materials. Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, influencing the molecule's biological activity and physicochemical properties. The sulfur atom in the thiophene ring can also engage in non-covalent interactions, which can be crucial for molecular recognition and binding to biological targets. Furthermore, the thiophene ring can be readily functionalized through various organic reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, providing a platform for constructing intricate molecular architectures.

The benzoic acid moiety provides a reactive site for a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, acid chlorides, and other functional groups, enabling the attachment of diverse molecular fragments. This functionality is particularly important in medicinal chemistry for modulating a compound's solubility, metabolic stability, and binding affinity to target proteins. In materials science, the carboxylic acid group can be utilized for the formation of polymers or for anchoring the molecule to surfaces.

The combination of these two components in the thiophene-benzoic acid scaffold results in a bifunctional molecule with orthogonal reactivity, allowing for selective modifications at different positions. This feature is highly desirable in combinatorial chemistry and the synthesis of compound libraries for drug discovery and materials science research.

Significance of Multifunctional Building Blocks in Materials Science and Medicinal Chemistry

In the realm of materials science , multifunctional building blocks are fundamental to the design and creation of novel materials with tailored properties. columbia.edu For instance, they are employed in the synthesis of metal-organic frameworks (MOFs), polymers, and dendrimers. The distinct functional groups on a single building block can be used to control the connectivity and dimensionality of the resulting material, as well as to introduce specific functionalities such as luminescence, porosity, or catalytic activity. The ability to precisely place different functional groups within a material's structure is key to developing advanced materials for applications in gas storage, separation, catalysis, and electronics.

In medicinal chemistry , multifunctional building blocks are instrumental in the discovery and development of new therapeutic agents. nih.gov They serve as versatile scaffolds for the construction of libraries of diverse small molecules for high-throughput screening. enamine.de By having multiple points for modification, medicinal chemists can systematically alter the structure of a lead compound to optimize its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a much larger chemical space than would be possible with simpler building blocks. The presence of multiple functional groups can also enable the development of "multi-target" drugs that can interact with several biological targets simultaneously, a strategy that is gaining traction for the treatment of complex diseases like cancer.

Overview of Current and Potential Research Trajectories for 3-(5-Formylthiophen-2-yl)benzoic Acid

This compound is a prime example of a multifunctional building block, incorporating a thiophene ring, a benzoic acid, and a formyl (aldehyde) group. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis. chemicalbook.com

Current Research Focus:

Current research involving this compound is largely centered on its utility as a versatile starting material. The presence of the carboxylic acid and formyl groups allows for a wide range of chemical transformations. For instance, the formyl group can undergo reactions such as Wittig reactions, reductive aminations, and condensations to introduce further complexity. The carboxylic acid can be converted to esters or amides to attach various side chains.

Specific reported applications and research directions include:

Synthesis of Complex Organic Molecules: The compound is used as a building block for the synthesis of more elaborate organic structures. smolecule.com

Materials Science: The aromatic and heterocyclic nature of the molecule suggests its potential in the development of novel organic materials, possibly for applications in organic electronics or optoelectronic devices. smolecule.com

Medicinal Chemistry: While specific biological activity studies on this compound are not extensively documented in readily available literature, its structural motifs are present in many biologically active molecules. The formyl group, for instance, can be a precursor to various heterocyclic systems known to have medicinal properties. smolecule.com

Potential Research Trajectories:

The future research landscape for this compound is promising and branches into several exciting areas:

Development of Novel Heterocycles: The aldehyde functionality is a gateway to a vast array of heterocyclic structures through multicomponent reactions and cyclization cascades. This could lead to the discovery of new compounds with interesting biological activities.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming coordination polymers or MOFs. The formyl group could then be used for post-synthetic modification of the framework, introducing new functionalities and tuning the properties of the material for applications in catalysis, gas storage, or sensing.

Probe Development for Chemical Biology: The molecule could be functionalized to create chemical probes for studying biological processes. The aldehyde can be used to attach reporter tags such as fluorophores, while the carboxylic acid could be used to link to biomolecules.

Drug Discovery: As a fragment for fragment-based drug discovery, this compound could be used to identify new binding interactions with therapeutic targets. Subsequent elaboration of the fragment could lead to the development of potent and selective drug candidates.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈O₃S |

| Molecular Weight | 232.26 g/mol nih.gov |

| CAS Number | 606970-74-5 scbt.com |

| Appearance | Solid cymitquimica.com |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-(5-Formyl-2-thienyl)benzoic acid, 5-(3-Carboxyphenyl)thiophene-2-carboxaldehyde cymitquimica.com |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O nih.gov |

| InChI | InChI=1S/C12H8O3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15) nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(5-formylthiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKAAKFSYUCLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405454 | |

| Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606970-74-5 | |

| Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 5 Formylthiophen 2 Yl Benzoic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are central to the efficient synthesis of 3-(5-formylthiophen-2-yl)benzoic acid, enabling the precise formation of the carbon-carbon bond between the thiophene (B33073) and benzoic acid rings.

Suzuki Coupling Procedures for Thiophene-Phenyl Linkage Formation

The Suzuki-Miyaura coupling is a versatile and widely employed method for forging the biaryl linkage in this compound. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

5-Formyl-2-thienylboronic acid serves as a critical reagent in the Suzuki coupling approach. Its strategic advantage lies in the presence of the boronic acid group at the 2-position of the thiophene ring, which readily participates in the catalytic cycle, and the formyl group at the 5-position, which can be retained during the coupling reaction or further modified. The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid. However, a significant challenge associated with thienylboronic acids, particularly electron-deficient ones like 5-formyl-2-thienylboronic acid, is their susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond. This can be mitigated by careful optimization of reaction conditions, including the choice of catalyst, base, and solvent.

A study investigating the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) highlighted the importance of a highly active catalyst and ensuring sufficient solubility of both the boronic acid and the aryl halide for a successful reaction. researchgate.netcore.ac.uk XPhos-based precatalysts were identified as particularly effective for this type of transformation. researchgate.netcore.ac.uk

The synthesis of this compound via Suzuki coupling typically employs a substituted benzoic acid precursor, most commonly a halobenzoic acid or its ester derivative. For instance, 3-bromobenzoic acid or its methyl ester can be coupled with 5-formyl-2-thienylboronic acid. The choice of the halogen (iodide, bromide, or chloride) on the benzoic acid precursor can affect the reaction rate, with iodides generally being more reactive.

The presence of the carboxyl group on the aryl halide can influence the reaction, and in some cases, protecting the carboxylic acid as an ester is advantageous to prevent potential interference with the catalytic system. The reaction conditions, including the palladium catalyst, ligand, base, and solvent system, are crucial for achieving high yields. Studies have shown that for the Suzuki-Miyaura coupling of aryl halides containing a carboxyl group with various aryl boronic acids, water-soluble catalysts can be highly effective, allowing the reaction to proceed at room temperature in neat water.

| Catalyst System | Base | Solvent | Temperature | Notes |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | 100 °C | Effective for coupling with bromoarenes. researchgate.net |

| XPhos precatalysts | Various | Various | 80-100 °C | Found to be a superior system for coupling 5-formyl-2-thienylboronic acid. researchgate.netcore.ac.uk |

| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | Room Temp. | Water-soluble catalyst effective for aryl halides with carboxyl groups. |

Direct Arylation Polycondensation Approaches for π-Conjugated Systems

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of one of the coupling partners. nih.gov This methodology involves the direct coupling of a C-H bond of one aromatic compound with a C-X (where X is a halide or triflate) bond of another.

While direct arylation is extensively used for the synthesis of π-conjugated polymers, its application for the synthesis of discrete small molecules like this compound is also being explored. nih.gov This approach could theoretically involve the direct coupling of 5-formylthiophene with a 3-halobenzoic acid. The regioselectivity of the C-H activation on the thiophene ring is a critical aspect, with the C-H bond at the 5-position being generally more reactive.

Research on the direct arylation of thiophene derivatives has demonstrated that palladium catalysts, often in the absence of phosphine (B1218219) ligands, can effectively promote the coupling with aryl bromides. rsc.org The use of additives like benzoic acid has been shown to be beneficial in some direct arylation reactions. nih.gov Continuous flow technology has also been applied to the direct arylation of thiophenes, offering improved efficiency and scalability. researchgate.netcore.ac.uk

Functional Group Transformations and Interconversions

Following the construction of the central biaryl scaffold, functional group transformations are often necessary to arrive at the final target molecule.

Oxidation Pathways for Carboxylic Acid Formation

In a common synthetic route to this compound, the thiophene-phenyl linkage is first established, often with a precursor to the carboxylic acid, such as a methyl group or an ester, on the benzene (B151609) ring. The final step then involves the formation of the carboxylic acid.

One pathway involves the oxidation of a methyl group on the benzene ring to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This oxidation is typically performed after the cross-coupling reaction.

Alternatively, if the Suzuki coupling is performed with a methyl ester of a halobenzoic acid, the final step is the hydrolysis of the ester to the carboxylic acid. This is a standard transformation often achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification.

Selective Formylation of Thiophene Rings

The formylation of electron-rich aromatic systems like thiophene is a well-established transformation in organic synthesis. organic-chemistry.org The Vilsmeier-Haack reaction is a prominent and widely utilized method for this purpose, valued for its use of mild and economical reagents. ijpcbs.com This reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is typically a halomethyleniminium salt generated in situ from a formamide (B127407) derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com

The mechanism begins with the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich thiophene ring. organic-chemistry.org For a 2-substituted thiophene, such as a 3-(thiophen-2-yl)benzoic acid precursor, the electrophilic attack predominantly occurs at the C5 position. This regioselectivity is governed by the electronic properties of the sulfur heteroatom, which directs substitution to the adjacent C2 and C5 positions, and the steric hindrance posed by the existing substituent at C2, making the C5 position more accessible.

The choice of formylating agent and reaction conditions can be modulated to optimize regioselectivity, particularly in cases where competing positions are available. researchgate.net Studies on 3-substituted thiophenes have shown that the steric bulk of the Vilsmeier reagent can influence the ratio of 2- and 5-formylated products. researchgate.net While the Vilsmeier-Haack reaction is common, other methods for thiophene formylation include metalation followed by reaction with a formylating agent like DMF, or the use of other formylating systems such as dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride (TiCl₄). researchgate.netnih.gov

Below is a table summarizing common formylation conditions for thiophene derivatives.

| Method | Reagents | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃ / DMF | Electron-rich thiophenes | Mild, economical, and widely used for formylating heterocycles. | ijpcbs.com |

| Modified Vilsmeier | Phosgene / Formamides | 3-substituted thiophenes | Can provide high yields and selective C2-formylation. | google.com |

| Lewis Acid Catalysis | CHCl₂OMe / TiCl₄ | Activated aromatic rings | Alternative method for formylation under different conditions. | nih.gov |

| Metalation-Formylation | 1. n-BuLi 2. DMF | Halogenated thiophenes | Allows for formylation at a specific position defined by metal-halogen exchange. | beilstein-journals.org |

Preparation of Aldehyde Intermediates for Advanced Synthesis

Formyl thiophene derivatives, including this compound, are highly valuable as "crossroads" intermediates in organic synthesis. ijpcbs.com The aldehyde functional group serves as a versatile handle for a wide array of subsequent chemical transformations, enabling the construction of more complex molecular architectures.

One of the primary applications of these aldehyde intermediates is in carbon-carbon bond-forming reactions. For instance, they are frequently employed in condensation reactions. The Claisen-Schmidt condensation of a thiophene-2-carbaldehyde (B41791) with an aryl or heteroaryl methyl ketone yields chalcones, which are precursors to flavonoids and other biologically active compounds. rasayanjournal.co.in Similarly, the aldehyde can participate in the Wittig reaction, reacting with phosphonium (B103445) ylides to produce alkene-containing derivatives. This strategy has been successfully used in the synthesis of complex, fused heterocyclic systems like S-shaped double helicenes, where a thiophene-2-carbaldehyde derivative is a key starting material. beilstein-journals.orgbeilstein-journals.org

The aldehyde group can also be transformed into other functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine through reaction with primary amines, which can then be further reduced in a process known as reductive amination. These transformations open pathways to a diverse range of derivatives for applications in materials science and medicinal chemistry. ontosight.ai The utility of thiophene-2-carboxaldehyde and its derivatives as building blocks is underscored by the fact that over 70% of known drugs contain heterocyclic compounds. ontosight.ai

The following table illustrates the use of thiophene aldehyde intermediates in advanced synthetic applications.

| Reaction Type | Reactants | Product Class | Significance | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 3-Bromothiophene-2-carbaldehyde + Phenylboronic acids | 3-Aryl-thiophene-2-carbaldehydes | Creates the core aryl-thiophene scaffold prior to further functionalization. | rasayanjournal.co.in |

| Claisen-Schmidt Condensation | 3-Aryl-thiophene-2-carbaldehyde + Aryl methyl ketones | Thiophene-based chalcones | Synthesis of precursors for biologically active flavonoids and isoflavonoids. | rasayanjournal.co.in |

| Wittig Reaction | 5-(Trimethylsilyl)dithieno[2,3-b:3′,2′-d]thiophene-2-carbaldehyde + Phosphonium ylide | Stilbene-like derivatives | Key step in the construction of extended π-conjugated systems like helicenes. | beilstein-journals.org |

| Knoevenagel Condensation | 5-Formyl-bithiophenes + Active methylene (B1212753) compounds | Donor-acceptor substituted bithiophenes | Creates molecules with specific electronic properties for materials science. | researchgate.net |

Chemical Reactivity and Derivatization Studies of 3 5 Formylthiophen 2 Yl Benzoic Acid

Reactivity of the Formyl Group (–CHO)

The formyl group attached to the thiophene (B33073) ring is a key site for nucleophilic addition and condensation reactions, enabling the extension of the molecule's carbon framework and the introduction of new functional groups.

The electrophilic carbon atom of the formyl group readily reacts with various nucleophiles. For instance, condensation with primary amines can yield Schiff bases (imines), which are valuable intermediates in the synthesis of various heterocyclic compounds. While specific studies on 3-(5-formylthiophen-2-yl)benzoic acid are not extensively detailed in publicly available literature, the reactivity of thiophene-2-carboxaldehydes is well-established. These reactions typically proceed by the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Table 1: Examples of Condensation Reactions with Nucleophiles (Note: This table is illustrative of expected reactivity based on general chemical principles, as specific examples for this compound are not widely reported.)

| Nucleophile | Reagent/Catalyst | Product Type |

| Primary Amine (R-NH₂) | Acid or Base Catalyst | Schiff Base (Imine) |

| Hydrazine (H₂NNH₂) | Acid Catalyst | Hydrazone |

| Hydroxylamine (H₂NOH) | Mild Acid | Oxime |

| Semicarbazide (H₂NNHCONH₂) | Mild Acid | Semicarbazone |

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the formyl group into a carbon-carbon double bond (alkene).

The Wittig reaction involves the use of a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt like methyltriphenylphosphonium (B96628) bromide with a strong base. The ylide then reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. This reaction is highly versatile for introducing a wide range of substituents on the newly formed double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. The HWE reaction often offers advantages such as higher E-alkene selectivity and easier removal of the phosphate (B84403) byproduct. Stabilized phosphonate carbanions react with aldehydes to produce predominantly E-alkenes.

Detailed experimental data for these specific olefination reactions on this compound are sparse in the reviewed literature. However, the general applicability of these methods to aromatic aldehydes is a fundamental concept in organic synthesis.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is particularly useful for forming α,β-unsaturated systems and extending conjugated frameworks.

For this compound, reaction with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base (like piperidine (B6355638) or an amine-functionalized catalyst) would be expected to yield the corresponding dicyanovinyl or cyanovinyl derivatives. These products are of interest in materials science and medicinal chemistry due to their electronic properties. General procedures for Knoevenagel condensations of aromatic aldehydes with active methylene compounds are well-documented and typically provide good to excellent yields. nih.gov

Table 2: Knoevenagel Condensation of Aromatic Aldehydes (Note: This table illustrates a general reaction scheme, as specific data for this compound is not readily available.)

| Active Methylene Compound | Base Catalyst | Expected Product |

| Malononitrile | Piperidine, Triethylamine | 3-(5-(2,2-dicyanovinyl)thiophen-2-yl)benzoic acid |

| Ethyl Cyanoacetate | Piperidine, Triethylamine | 3-(5-(2-cyano-2-ethoxycarbonylvinyl)thiophen-2-yl)benzoic acid |

| Barbituric Acid | Amino-bifunctional frameworks | 5-((5-(3-carboxyphenyl)thiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Reactivity of the Carboxylic Acid Group (–COOH)

The carboxylic acid group on the benzoic acid ring provides another handle for derivatization, primarily through reactions at the carbonyl carbon and the acidic proton.

The conversion of the carboxylic acid to an amide is a common and powerful strategy for creating diverse libraries of compounds. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides (like DCC or EDCI) often in the presence of an additive like HOBt, or by converting the carboxylic acid to a more reactive species such as an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

For example, the reaction of this compound with an amine in the presence of a coupling agent would yield the corresponding N-substituted 3-(5-formylthiophen-2-yl)benzamide. A general procedure for amide synthesis involves the direct condensation of carboxylic acids and amines in the presence of a mediator like titanium tetrachloride (TiCl₄). nih.gov

Table 3: Common Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if applicable) | Amine | Product |

| Thionyl Chloride (SOCl₂) | - | R¹R²NH | N,N-disubstituted-3-(5-formylthiophen-2-yl)benzamide |

| EDCI | HOBt | R¹R²NH | N,N-disubstituted-3-(5-formylthiophen-2-yl)benzamide |

| TiCl₄ | Pyridine | R¹R²NH | N,N-disubstituted-3-(5-formylthiophen-2-yl)benzamide |

Esterification of the carboxylic acid group is another important derivatization pathway. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid), is a classic method. For instance, refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid would be expected to produce methyl 3-(5-formylthiophen-2-yl)benzoate. Alternatively, the carboxylic acid can be converted to its acid chloride and then reacted with an alcohol to form the ester under milder conditions. Solid acid catalysts, such as those based on zirconium and titanium, have also been employed for the esterification of benzoic acids with methanol. researchgate.netmdpi.com

Table 4: Esterification Methods for Benzoic Acids

| Alcohol | Catalyst/Reagent | Reaction Name | Expected Product |

| Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Fischer Esterification | Methyl 3-(5-formylthiophen-2-yl)benzoate |

| Ethanol (C₂H₅OH) | Thionyl Chloride (SOCl₂), then alcohol | Acid Chloride Esterification | Ethyl 3-(5-formylthiophen-2-yl)benzoate |

| Various Alcohols | Zr/Ti Solid Acid | Solid-Phase Catalysis | Corresponding Alkyl 3-(5-formylthiophen-2-yl)benzoate |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The reactivity of the thiophene ring in this compound is dictated by the electronic effects of its substituents: the electron-withdrawing formyl group (-CHO) at the 5-position and the 3-benzoic acid group, which also acts as a deactivating group. Thiophene itself is an electron-rich aromatic system, prone to electrophilic substitution. However, the presence of two deactivating groups significantly reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack than the parent heterocycle.

The formyl group at the 5-position and the benzoic acid moiety at the 3-position would direct incoming electrophiles to the C4 position of the thiophene ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to proceed under harsher conditions than for activated thiophenes, with substitution occurring at the 4-position.

Conversely, the electron-deficient nature of the thiophene ring in this compound makes it a candidate for nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups. The C5 position, bearing the formyl group, is a likely site for nucleophilic attack. Reactions with nucleophiles could potentially lead to substitution of the formyl group or addition to the carbonyl carbon, depending on the nature of the nucleophile and the reaction conditions.

A theoretical study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) suggests that such reactions on substituted thiophenes proceed through an addition/elimination mechanism. While the substitution pattern and electronic nature of the substituents differ from this compound, the general principles of nucleophilic attack on an electron-poor thiophene ring are applicable.

Intramolecular Cyclization Pathways and Ring Closure Reactions

The bifunctional nature of this compound, possessing both a formyl and a carboxylic acid group, presents intriguing possibilities for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. The proximity of these two functional groups, separated by the thiophene and benzene (B151609) rings, allows for various potential ring closure strategies.

One plausible pathway involves the intramolecular condensation between the formyl group and an activated position on the benzoic acid ring, or vice versa. For instance, under acidic conditions, the formyl group could be protonated, activating it towards electrophilic attack on the adjacent benzene ring, potentially leading to a cyclized product.

Another avenue for intramolecular cyclization could involve the derivatization of either the formyl or the carboxylic acid group to introduce a reactive species capable of cyclizing onto the other ring system. For example, reduction of the formyl group to a hydroxymethyl group, followed by esterification with the carboxylic acid, could lead to a lactone. Alternatively, conversion of the carboxylic acid to an acid chloride could facilitate an intramolecular Friedel-Crafts acylation onto the thiophene ring.

While specific examples of intramolecular cyclization for this compound are not readily found in the literature, related studies on the synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid demonstrate the utility of intramolecular cyclization in constructing complex thiophene-containing molecules. These syntheses proceed via an in-situ formation of a sulfanylbenzoic acid intermediate which then undergoes intramolecular cyclization.

The following table outlines hypothetical intramolecular cyclization reactions of this compound derivatives, based on general organic chemistry principles.

| Starting Material Derivative | Reaction Type | Potential Product |

| 3-(5-(hydroxymethyl)thiophen-2-yl)benzoic acid | Intramolecular Esterification (Lactonization) | Fused lactone |

| 3-(5-formylthiophen-2-yl)benzoyl chloride | Intramolecular Friedel-Crafts Acylation | Fused ketone |

Further experimental investigation is necessary to fully elucidate the rich and complex chemical reactivity of this compound and to harness its potential in the synthesis of novel heterocyclic compounds.

Applications in Materials Science and Optoelectronics

Organic Chromophores for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells represent a promising alternative to conventional silicon-based photovoltaics, offering the potential for low-cost and flexible devices. The efficiency of a DSSC is critically dependent on the sensitizer (B1316253), a dye molecule that absorbs sunlight and initiates the process of converting light into electrical energy. The molecular structure of the sensitizer is paramount, as it governs light-harvesting efficiency, electron injection into the semiconductor, and dye regeneration. researchgate.net

In p-type DSSCs, which utilize a p-type semiconductor like nickel oxide (NiO), the sensitizer's role is to inject a hole into the semiconductor's valence band upon photoexcitation. nih.gov Derivatives of 3-(5-formylthiophen-2-yl)benzoic acid are integrated into sensitizers that typically follow a Donor-π-Acceptor (D-π-A) design. rsc.org

Key design principles for these sensitizers include:

Donor (D): An electron-rich unit, such as triphenylamine, that initiates the intramolecular charge transfer (ICT) upon light absorption.

π-Bridge (π): A conjugated system that facilitates charge separation and transfer from the donor to the acceptor. The thiophene (B33073) unit from the core compound is an excellent component for this bridge due to its planarity and electron-donating nature.

Acceptor (A) and Anchoring Group: An electron-withdrawing unit that helps pull the electron density and anchors the dye to the p-type semiconductor surface. The carboxylic acid of the benzoic acid moiety is a common and effective anchoring group. researchgate.net

A successful design ensures that the Highest Occupied Molecular Orbital (HOMO) of the dye is at a more negative potential than the valence band edge of the p-type semiconductor, providing a sufficient driving force for hole injection. Simultaneously, the Lowest Unoccupied Molecular Orbital (LUMO) must be at a more negative potential than the redox potential of the electrolyte to ensure efficient dye regeneration. nih.gov

Molecular engineering of these D-π-A sensitizers is a critical strategy for optimizing DSSC performance. mdpi.comnih.gov This involves systematically modifying the donor, π-bridge, and acceptor components to fine-tune the dye's optical and electrochemical properties. acs.org

Tuning the π-Bridge: Extending the π-conjugation by incorporating additional thiophene units can broaden the absorption spectrum, allowing the dye to harvest more light from the solar spectrum. This often leads to an increased short-circuit current density (Jsc). mdpi.com

Inhibiting Charge Recombination: Introducing bulky groups, such as long alkyl chains, into the sensitizer's structure can create a steric barrier on the semiconductor surface. nih.gov This barrier helps to prevent unwanted charge recombination between the injected holes in the semiconductor and the redox species in the electrolyte, which in turn increases the open-circuit voltage (Voc). acs.org

The table below illustrates how modifications to D-π-A sensitizers can impact photovoltaic performance.

| Modification Strategy | Intended Effect | Impact on DSSC Parameters |

| Extend π-Conjugation | Broaden light absorption | Increased Jsc |

| Strengthen Donor/Acceptor | Enhance charge transfer | Improved overall efficiency |

| Introduce Bulky Groups | Suppress charge recombination | Increased Voc |

| Optimize Anchoring Group | Improve binding to semiconductor | Enhanced electron injection efficiency |

While derivatives of this compound are effective as primary sensitizers, their performance can be further enhanced by using them in a co-sensitization strategy. This approach involves using a mixture of two or more dyes with complementary absorption spectra to cover a wider portion of the solar spectrum. researchgate.net

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials exhibit a change in their optical properties in response to high-intensity light, such as that from lasers. This property is crucial for applications like optical limiting, which protects sensitive equipment and eyes from laser damage.

The D-π-A architecture, so effective in DSSCs, is also highly beneficial for creating NLO materials. In this context, the this compound framework is used to construct molecules with a large change in dipole moment between their ground and excited states. This is achieved by connecting a strong electron donor to a strong electron acceptor through the thiophene-containing π-bridge. researchgate.netresearchgate.net

Upon excitation by intense light, a significant intramolecular charge transfer occurs from the donor to the acceptor. This process can lead to strong two-photon absorption (2PA) or reverse saturable absorption (RSA), which are the underlying mechanisms for optical limiting. researchgate.net Materials exhibiting these properties become less transparent as the intensity of the incident light increases.

The NLO efficiency of these D-A systems can be precisely controlled through chemical modifications, particularly involving the thiophene component. researchgate.net

Conjugation Length: Increasing the number of thiophene units in the π-bridge extends the path for electron delocalization. This extension generally enhances the third-order NLO susceptibility (χ(3)), a key measure of NLO activity. nih.gov

Substituent Effects: Attaching different functional groups to the thiophene ring alters its electronic properties. Electron-donating groups can enrich the π-bridge with electrons, facilitating stronger charge transfer and a greater NLO response. Conversely, electron-withdrawing groups can also be strategically placed to tune the NLO properties. researchgate.net

The following table summarizes the influence of these structural modifications on NLO properties.

| Structural Modification | Effect on Molecular Properties | Impact on NLO Efficiency |

| Increase Thiophene Units | Extends π-conjugation length | Generally increases χ(3) |

| Add Electron-Donating Groups | Increases electron density of π-bridge | Can enhance NLO response |

| Ensure Molecular Planarity | Improves π-electron delocalization | Increases NLO efficiency |

Molecular Building Blocks for Functional Polymers and Organic Electronic Devices

The combination of a π-conjugated thiophene unit and a carboxylic acid functional group makes this compound a versatile building block for the synthesis of functional polymers. These polymers are central to the development of next-generation organic electronic devices, where they can serve as active components in various layers.

Precursors for Organic Semiconductors (OSCs) and Field-Effect Transistors (OFETs)

Thiophene-containing polymers are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. mdpi.comresearchgate.netnih.gov The thiophene ring facilitates π-π stacking, which is crucial for efficient charge hopping between polymer chains. The benzoic acid group in this compound can be leveraged for polymerization reactions, such as esterification or amidation, to incorporate the thiophene moiety into a larger conjugated system.

Furthermore, the formyl group offers a site for post-polymerization modification or for the creation of specific donor-acceptor architectures, which are known to enhance semiconductor performance. rsc.org For instance, polymers based on thiophene derivatives have demonstrated high charge carrier mobilities in Organic Field-Effect Transistors (OFETs). The performance of such devices is highly dependent on the molecular ordering and electronic properties of the semiconductor.

Table 1: Performance of Thiophene-Based Polymers in OFETs

| Polymer Class | Highest Reported Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|

| Thiophene-Thiazole Copolymers | > 1.0 | > 10^6 |

| Thienothiophene Copolymers | 0.1 - 4.49 x 10⁻² | 10^3 - 10^7 |

Note: This table presents a generalized view of the performance of different classes of thiophene-based polymers to illustrate the potential of materials derived from precursors like this compound. mdpi.comresearchgate.netnih.govresearchgate.net

Components in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene derivatives are widely used as emissive materials, particularly for red and green light. aip.orgfrontiersin.org The electronic properties of the thiophene ring can be tuned through functionalization to achieve desired emission wavelengths and high quantum efficiencies. The structure of this compound suggests its potential as a monomer for creating polymers that act as emitters or as host materials in the emissive layer of an OLED.

A recent study highlighted a multi-resonance emitter with a five-membered thiophene core, which achieved an external quantum efficiency (EQE) of 34.6% in a green OLED. rsc.orgrsc.org This demonstrates the high potential of thiophene-based materials in achieving efficient light emission. Donor-π-acceptor molecules incorporating thiophene have also been successful in producing deep-red to near-infrared OLEDs. frontiersin.org The benzoic acid moiety, on the other hand, can be found in molecules designed for charge transport layers, helping to facilitate the injection and movement of charge carriers within the device. researchgate.netmdpi.comrsc.orgresearchgate.netrsc.org

Table 2: Electroluminescent Properties of Thiophene-Based Emitters in OLEDs

| Emitter Type | Emission Color | Maximum External Quantum Efficiency (EQE) (%) |

|---|---|---|

| Thiophene π-core MR-TADF | Green | 34.6 |

| Thienothiophene-based D-π-A | Green | 4.61 |

Potential in Reticular Chemistry and Metal-Organic Frameworks (MOFs) as Linkers

The field of reticular chemistry, which focuses on the assembly of molecular building blocks into ordered structures like Metal-Organic Frameworks (MOFs), offers another promising avenue for the application of this compound. The carboxylic acid group can coordinate with metal ions to form the nodes of the framework, while the thiophene-containing backbone acts as the "linker" that dictates the pore size and functionality of the resulting MOF.

Thiophene-dicarboxylic acids, which are structurally related to this compound, have been successfully used to synthesize MOFs with applications in gas storage and separation. mdpi.comjyu.firesearchgate.net The polarizable sulfur atom in the thiophene ring can enhance interactions with guest molecules, leading to improved adsorption properties. mdpi.com

Furthermore, the formyl group on the linker can serve as a reactive site for post-synthetic modification of the MOF. ekb.eg This allows for the introduction of new functionalities within the pores of the framework, tailoring it for specific applications such as catalysis or sensing. osti.govmdpi.com Benzoic acid derivatives with various functional groups are extensively used as linkers to create diverse MOF architectures with tailored properties. researchgate.netcd-bioparticles.net

Table 3: Properties of MOFs with Thiophene and Functionalized Benzoic Acid Linkers

| MOF Linker Type | Metal Ion | Key Properties and Applications |

|---|---|---|

| Thieno[3,2-b]thiophene-2,5-dicarboxylate | Y³⁺, La³⁺, Tb³⁺, Lu³⁺ | Luminescence, sensing of small molecules |

| 2,5-thiophenedicarboxylic acid | Zn²⁺ | Gas adsorption (CO₂), single-crystal-to-single-crystal transformations |

| Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Zn²⁺, Cd²⁺ | Luminescence sensing, pesticide removal |

Note: This table provides examples of MOFs constructed from linkers with similar functionalities to this compound, illustrating its potential in this field. mdpi.comjyu.fimdpi.comacs.org

Applications in Medicinal Chemistry and Biological Probe Design

Design and Synthesis of Lactate (B86563) Dehydrogenase (LDH) Inhibitors

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, LDH, particularly the LDHA isoform, is upregulated to support the high glycolytic rate known as the Warburg effect. This reliance on LDH for energy production and tumor maintenance makes it an attractive target for anticancer drug development. While direct studies on 3-(5-formylthiophen-2-yl)benzoic acid as an LDH inhibitor are not extensively documented in publicly available literature, the broader class of thiophene-containing compounds has shown promise in this area.

Structure-activity relationship (SAR) studies on various classes of LDH inhibitors have provided insights that may be applicable to derivatives of this compound. For instance, research into novel thiophene (B33073) derivatives has identified potent LDH inhibitors. A series of 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones were found to be potent inhibitors of LDH compared to the reference drug Galloflavin. nih.gov This highlights the potential of the thiophene scaffold as a core component in the design of new LDH inhibitors. nih.gov

Molecular docking studies of these thiophene derivatives into the active site of human lactate dehydrogenase revealed that their inhibitory activity is influenced by their ability to form key interactions with amino acid residues within the enzyme's binding pocket. nih.gov For a molecule like this compound, the carboxylic acid group could potentially interact with cationic residues in the active site, while the thiophene ring and its formyl group could be modified to optimize hydrophobic and hydrogen bonding interactions to enhance potency and selectivity.

The thiophene-benzoic acid scaffold is a key structural element that can contribute significantly to enzyme binding affinity. The thiophene ring, being an aromatic heterocycle, can engage in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding. nih.gov The sulfur atom within the thiophene ring can also act as a hydrogen bond acceptor, further enhancing drug-receptor interactions. nih.gov The benzoic acid portion of the molecule provides a crucial anchor point, with the carboxylate group capable of forming strong ionic bonds or hydrogen bonds with complementary residues in an enzyme's active site.

In the context of LDH, the binding pocket is known to contain cationic arginine residues. researchgate.net Therefore, the carboxylic acid of the thiophene-benzoic acid scaffold is well-suited to interact with these residues. Molecular modeling studies on various thiophene derivatives targeting LDH have shown MolDock scores ranging from -127 to -171, indicating strong potential binding affinities. nih.gov The specific arrangement of the thiophene and benzoic acid rings in the 3-(thiophen-2-yl)benzoic acid structure provides a defined spatial orientation for these interactions, which can be further optimized through synthetic modifications to improve binding and inhibitory activity.

Derivatives as Modulators of Biological Pathways

The inherent reactivity of the carboxylic acid and aldehyde functional groups in this compound allows for the synthesis of a diverse range of derivatives. These derivatives have been explored for their potential to modulate various biological pathways, leading to the investigation of their anti-inflammatory, analgesic, and antioxidant properties.

Compounds containing the thiophene moiety are known to possess anti-inflammatory properties. nih.govresearchgate.net This has led to the exploration of derivatives of this compound as potential anti-inflammatory agents. The carboxylic acid group can be converted into amides, esters, and other functional groups, which can alter the molecule's physicochemical properties and biological activity. researchgate.net

For example, thiophene-2-carboxamide derivatives have been investigated for their biological activities. ontosight.airesearchgate.net The anti-inflammatory activity of such compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net The structural features frequently associated with the anti-inflammatory activity of thiophene derivatives include the presence of carboxylic acids, amides, and esters. researchgate.net

In addition to anti-inflammatory effects, thiophene derivatives have been studied for their potential analgesic and antioxidant activities. The thiophene scaffold is a versatile structural motif that has been incorporated into numerous compounds with a wide range of biological effects. bohrium.comresearchgate.net

The antioxidant potential of thiophene-containing compounds is often linked to their ability to scavenge free radicals. bohrium.comresearchgate.net The electron-rich nature of the thiophene ring allows it to donate an electron or hydrogen atom to neutralize reactive oxygen species, thereby mitigating oxidative stress. researchgate.net Studies on novel thiophene-2-carboxamide derivatives have shown that certain substitution patterns can lead to significant antioxidant activity. For instance, the presence of an amino group on the thiophene ring was found to enhance antioxidant properties. nih.gov

| Compound Class | Substituent at Position 3 | Antioxidant Inhibition (%) |

|---|---|---|

| 3-Amino Thiophene-2-Carboxamides | -NH2 | 46.9 - 62.0 |

| 3-Hydroxy Thiophene-2-Carboxamides | -OH | 28.4 - 54.9 |

| 3-Methyl Thiophene-2-Carboxamides | -CH3 | 12.0 - 22.9 |

Data derived from a study on substituted thiophene-2-carboxamide derivatives, showing the percentage of antioxidant inhibition as measured by the ABTS method. The results indicate that electron-donating groups like amino and hydroxyl substituents enhance antioxidant activity. nih.gov

Perforin (B1180081) is a pore-forming protein utilized by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate virus-infected and cancerous cells. However, unregulated perforin activity can contribute to autoimmune diseases and transplant rejection, making perforin inhibitors valuable therapeutic candidates. Research has shown that diarylthiophene scaffolds are a promising class of perforin inhibitors. nih.govresearchgate.netresearchgate.net

In the synthesis of these complex diarylthiophene structures, functionalized building blocks are essential. A positional isomer of the main compound, 4-(5-formylthiophen-2-yl)benzoic acid, represents a key intermediate for the synthesis of such inhibitors. The formyl group on the thiophene ring can be used as a handle for further chemical modifications, allowing for the construction of the larger diarylthiophene scaffold. Structure-activity relationship studies on diarylthiophene analogues have demonstrated that modifications to the peripheral aryl rings can significantly impact inhibitory potency against perforin. nih.govresearchgate.net For example, the development of a carboxamide-containing diarylthiophene resulted in a four-fold increase in lytic activity against isolated perforin, underscoring the potential for further development within this class of compounds. researchgate.net

Advanced Spectroscopic and Electrochemical Characterization in Research

Structural Elucidation Techniques

The definitive identification and structural confirmation of a novel or complex organic molecule like 3-(5-formylthiophen-2-yl)benzoic acid would rely on a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, and their connectivity within the this compound molecule. The spectrum would be expected to show distinct signals for the aldehydic proton, the protons on the thiophene (B33073) ring, and the protons on the benzoic acid ring. The chemical shifts (δ) of these protons would be influenced by their electronic environment, and the splitting patterns (singlets, doublets, triplets, etc.) would indicate the number of neighboring protons, thus providing crucial information about the substitution pattern of the rings.

Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet |

| Thiophene ring protons | 7.0 - 8.0 | Doublets |

| Benzoic acid ring protons | 7.5 - 8.5 | Various (Singlet, Doublet, Triplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom. This would allow for the direct observation of the carbonyl carbons from the aldehyde and carboxylic acid groups, as well as the distinct aromatic carbons of the thiophene and benzene (B151609) rings. The chemical shifts of these carbon signals are highly characteristic of their functional group and electronic environment.

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aldehydic carbon (-CHO) | 180 - 190 |

| Carboxylic acid carbon (-COOH) | 165 - 175 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibrations of both the aldehyde and the carboxylic acid. Additionally, the broad O-H stretching band of the carboxylic acid dimer and the C-H and C=C stretching vibrations of the aromatic rings would be prominent features.

Hypothetical IR Absorption Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic/Aldehyde) | 3000 - 3100 / 2700-2800 | Medium / Weak |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=O stretch (Aldehyde) | 1690 - 1715 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would provide a highly accurate mass measurement of its molecular ion. This data would allow for the unambiguous determination of its chemical formula, C₁₂H₈O₃S, by comparing the experimental mass to the calculated mass.

Electronic and Optical Property Investigations

The electronic and optical properties of a conjugated molecule like this compound are fundamental to its potential use in optoelectronic devices. These properties are typically investigated using absorption and emission spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths of light a molecule absorbs. This absorption corresponds to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The analysis would reveal the molecule's absorption maxima (λmax) and its molar absorptivity, providing insights into the π-conjugated system influenced by the thiophene, benzene, formyl, and carboxylic acid groups. However, no specific experimental UV-Vis absorption data for this compound has been reported.

Emission Spectroscopy

Emission or photoluminescence spectroscopy is used to study the light emitted by a molecule after it has absorbed light. This analysis provides information on the molecule's fluorescence or phosphorescence properties, including emission maxima and quantum yield. These characteristics are vital for applications in organic light-emitting diodes (OLEDs) or fluorescent probes. There is currently no published emission spectroscopy data for this compound.

Electrochemical Analysis for Redox Characteristics

Electrochemical methods are critical for determining a molecule's ability to accept or donate electrons (its redox behavior) and for calculating the energy levels of its frontier molecular orbitals.

Cyclic Voltammetry (CV) for Frontier Molecular Orbital Energy Level Determination

Cyclic voltammetry is a primary technique for assessing the redox stability of a compound and estimating its HOMO and LUMO energy levels. By measuring the onset potentials for oxidation and reduction, researchers can calculate these crucial electronic parameters. The HOMO level is related to the electron-donating ability, while the LUMO level relates to the electron-accepting ability. This information is essential for designing materials for organic solar cells and transistors. No CV studies detailing the redox potentials and frontier orbital energy levels of this compound are available in the literature.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to probe the electronic properties and interfacial processes of materials, such as charge transfer resistance at an electrode-electrolyte interface. In the context of materials science, EIS can provide valuable information on charge transport and recombination dynamics. For this compound, EIS could be used to characterize its performance in a device setting. However, no studies applying EIS to this specific molecule have been found.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as molecular geometries, vibrational frequencies, and electronic distributions.

Geometry Optimization and Electronic Structure Analysis

Detailed studies involving the geometry optimization of 3-(5-formylthiophen-2-yl)benzoic acid using DFT methods are not readily found in the existing literature. Such calculations would provide valuable insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. Furthermore, an analysis of its electronic structure would elucidate the distribution of electron density and the nature of the chemical bonding within the molecule.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO Energy Levels)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. At present, specific HOMO and LUMO energy values for this compound derived from DFT calculations are not documented in readily available research.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

TD-DFT is a powerful extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. It is particularly useful for predicting the optical properties of molecules.

Simulation of Absorption and Emission Spectra

Simulations of the ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound using TD-DFT have not been prominently reported. These simulations would predict the wavelengths at which the molecule absorbs and emits light, providing a theoretical basis for experimental spectroscopic studies.

Elucidation of Electronic Transitions and Intramolecular Charge Transfer Mechanisms

A detailed TD-DFT analysis would also shed light on the nature of the electronic transitions responsible for the absorption and emission of light. This includes identifying the molecular orbitals involved in these transitions and characterizing any intramolecular charge transfer (ICT) mechanisms, where electron density is redistributed from one part of the molecule to another upon photoexcitation. Such information is vital for understanding the photophysical behavior of the compound, yet specific studies on this compound are not currently available.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational studies on the mechanisms of chemical reactions involving this compound are also scarce in the scientific literature. DFT calculations can be employed to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how this molecule participates in chemical transformations. The absence of such studies indicates a gap in the theoretical understanding of the reactivity of this compound.

Prediction of Nonlinear Optical Coefficients and Hyperpolarizabilities

A comprehensive review of scientific literature and chemical databases reveals no specific computational studies focused on the prediction of nonlinear optical (NLO) coefficients and hyperpolarizabilities for the compound this compound.

While computational chemistry is a powerful tool for predicting the NLO properties of organic molecules, and research in this area is extensive, published theoretical investigations appear to have not yet been conducted for this specific chemical entity. General studies on thiophene (B33073) derivatives suggest that the thiophene ring can act as an efficient electron donor, which is a key feature for second-order NLO properties. The π-electron delocalization facilitated by the thiophene spacer is known to contribute to large NLO responses in various molecular structures.

Theoretical methods such as Density Functional Theory (DFT) are commonly employed to calculate the first-order hyperpolarizability (β), a key indicator of a molecule's potential for NLO applications. Such calculations help in understanding the relationship between molecular structure and NLO response. However, without a dedicated computational study on this compound, specific values for its dipole moment, polarizability, and hyperpolarizability tensors remain undetermined.

Therefore, no data tables or detailed research findings on the predicted nonlinear optical coefficients and hyperpolarizabilities for this compound can be provided at this time. Further research and specific theoretical calculations would be required to elucidate the NLO profile of this compound.

Future Perspectives and Emerging Research Avenues for 3 5 Formylthiophen 2 Yl Benzoic Acid

Rational Design of Next-Generation Multifunctional Materials

The rigid, aromatic structure of the 3-(5-formylthiophen-2-yl)benzoic acid scaffold is an ideal candidate for the rational design of advanced multifunctional materials. The carboxylic acid and aldehyde groups provide two distinct points for polymerization and modification, enabling the construction of complex, well-defined architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Future research is expected to focus on harnessing these features to create materials with tailored properties:

Optoelectronic Materials: By incorporating this scaffold into conjugated polymers, researchers can modulate the electronic properties to develop novel organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. The thiophene (B33073) core is an excellent electron donor, a property crucial for these applications.

Sensors and Detectors: The functional groups can act as binding sites for specific analytes. Materials incorporating this molecule could be designed as highly selective chemosensors for detecting metal ions, environmental pollutants, or biological molecules through changes in their optical or electronic signals.

Porous Materials for Storage and Separation: The defined geometry of the molecule makes it a prime building block for creating porous polymers and MOFs. These materials could exhibit high surface areas and tunable pore sizes, making them suitable for gas storage (e.g., hydrogen and carbon dioxide) and the separation of chemical mixtures.

| Potential Material Application | Key Functional Groups Involved | Desired Property |

| Organic Electronics (OLEDs, OFETs) | Thiophene Ring, Conjugated System | High charge carrier mobility, tunable bandgap |

| Chemical Sensors | Formyl and Carboxylic Acid Groups | Selective binding and signal transduction |

| Gas Storage and Separation | Entire Scaffold in a Porous Framework | High porosity, selective gas adsorption |

Advanced Targeted Drug Discovery and Development Based on the Thiophene-Benzoic Acid Scaffold

The thiophene ring is a well-established pharmacophore in medicinal chemistry, recognized as a bioisostere of the benzene (B151609) ring, which can enhance pharmacological activity and improve metabolic stability. sci-hub.se The this compound scaffold is a promising starting point for developing next-generation targeted therapies. Thiophene-based molecules have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. nih.govnih.gov

Emerging research avenues in this domain include:

Enzyme Inhibitors: The scaffold can be elaborated to design potent and selective inhibitors of key enzymes implicated in diseases like cancer and inflammation. For instance, derivatives could be synthesized to target kinases, a class of enzymes often dysregulated in cancer. mdpi.com The carboxylic acid can form crucial hydrogen bonds in an active site, while the rest of the molecule can be modified to achieve high affinity and selectivity.

Anticancer Agents: Researchers are exploring thiophene derivatives as dual inhibitors of critical cancer signaling pathways, such as the EGFR/HER2 pathways. mdpi.com The benzo[b]thiophene scaffold, a related structure, has been investigated for its ability to inhibit angiogenesis, a key process in tumor growth. nih.gov Future work could focus on modifying the this compound core to develop novel agents that disrupt tumor progression and metastasis. nih.gov

Antimicrobial Drug Development: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Thiophene-carboxamide derivatives have been identified as lead compounds for developing narrow-spectrum antibacterial drugs. nih.gov The this compound molecule provides a versatile platform for creating libraries of new compounds to be screened against resistant bacterial and fungal strains.

| Therapeutic Target | Potential Mechanism of Action | Example of Related Research |

| Protein Kinases (e.g., EGFR/HER2) | Competitive inhibition at the ATP-binding site | Thieno[2,3-d]triazine derivatives as potent EGFR/HER2 inhibitors. mdpi.com |

| RhoA/ROCK Pathway | Inhibition of GTPases to prevent tumor metastasis | Benzo[b]thiophene derivatives targeting the RhoA/ROCK pathway. nih.gov |

| Bacterial Enzymes | Disruption of essential metabolic pathways | Nitrothiophene-2-carboxamide as a narrow-spectrum antibacterial lead. nih.gov |

Sustainable and Green Chemistry Approaches in Synthetic Methodologies

The future of chemical synthesis lies in the development of sustainable and environmentally friendly processes. Research into the synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. eurekaselect.comresearchgate.net

Key areas of future research in this context are:

Catalytic C-H Activation: Traditional cross-coupling reactions for synthesizing bi-aryl compounds like this often require pre-functionalized starting materials. Modern approaches focus on direct C-H arylation, which avoids the generation of stoichiometric waste. Palladium-catalyzed C-H arylation of thiophenes in greener solvents like water is a promising avenue. unito.it

Multicomponent Reactions (MCRs): MCRs, such as the Gewald reaction, allow for the one-pot synthesis of complex thiophene derivatives from simple starting materials. nih.govrsc.org These methods enhance efficiency by reducing the number of synthetic steps and purification processes, thereby minimizing solvent use and waste generation. nih.gov

Use of Greener Solvents: Efforts are being made to replace conventional volatile organic compounds with more sustainable alternatives. Syntheses of thiophene derivatives have been successfully demonstrated in deep eutectic solvents and even under solvent-free conditions, significantly improving the environmental profile of the process. eurekaselect.comrsc.org

| Green Chemistry Approach | Advantage | Relevance to Thiophene Synthesis |

| Direct C-H Arylation | Reduces waste by avoiding pre-functionalization. | Palladium-catalyzed synthesis in water. unito.it |

| Multicomponent Reactions | Increases efficiency and atom economy. | One-pot synthesis of substituted thiophenes. nih.gov |

| Alternative Solvents | Reduces pollution and health hazards. | Use of deep eutectic solvents or solvent-free conditions. rsc.org |

Further Exploration in Catalysis and Coordination Chemistry

The bifunctional nature of this compound makes it an excellent ligand for creating novel coordination complexes and catalysts. The carboxylic acid can be deprotonated to form strong bonds with metal centers, while the aldehyde and the sulfur atom in the thiophene ring can also participate in coordination.

Future research is likely to explore:

Coordination Polymers and MOFs: The molecule can act as a linker to connect metal ions, forming one-, two-, or three-dimensional coordination polymers. These materials could find applications in catalysis, gas separation, and as magnetic or luminescent materials. The specific geometry of the ligand will dictate the structure and properties of the resulting polymer.

Homogeneous Catalysis: Metal complexes incorporating this ligand could function as catalysts for a variety of organic transformations. The electronic properties of the thiophene ring and the steric environment around the metal center can be fine-tuned by modifying the ligand structure, potentially leading to catalysts with high activity and selectivity. Thiophene can serve as a pi-ligand, forming stable "piano stool" complexes. wikipedia.org

Heterogeneous Catalysis: The ligand can be anchored to a solid support to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems, aligning with the goals of sustainable chemistry. The study of thiophene derivatives in the context of hydrodesulfurization (HDS) catalysis highlights the importance of understanding thiophene-metal interactions. researchgate.net

| Area of Exploration | Role of this compound | Potential Application |

| Coordination Polymers | Organic linker connecting metal centers. | Gas storage, selective separation, sensors. |

| Homogeneous Catalysis | Ligand to stabilize and tune a metal catalyst. | Fine chemical synthesis, asymmetric catalysis. |

| Heterogeneous Catalysis | Anchorable ligand for solid-supported catalysts. | Industrial chemical processes, waste remediation. |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(5-formylthiophen-2-yl)benzoic acid, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves coupling a thiophene aldehyde derivative with a benzoic acid precursor. For example, 4-(5-formylthiophen-2-yl)benzoic acid (structurally analogous) was synthesized by dissolving the precursor in tetrahydrofuran (THF), followed by activation with pyridine and pentafluorophenyl trifluoroacetate (PFP-TFA) to enhance reaction efficiency . Key parameters include anhydrous conditions, stoichiometric control of reagents, and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic protons and carbons in the thiophene and benzoic acid moieties. Fourier-Transform Infrared Spectroscopy (FTIR) identifies the carbonyl (C=O) stretch of the formyl group (~1680 cm⁻¹) and carboxylic acid (~2500-3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric integrity .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and dihedral angles. For example, studies on similar compounds revealed dihedral angles between the thiophene and benzoic acid rings (~15–25°), critical for understanding steric interactions .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, by simulating interactions with active-site residues. For instance, derivatives with similar substituents showed strong binding to antimicrobial targets in docking simulations .

Q. How can solubility challenges in aqueous biological assays be mitigated without compromising activity?

- Methodological Answer : Co-solvents like dimethyl sulfoxide (DMSO) or THF (≤5% v/v) enhance solubility while maintaining biocompatibility. Alternatively, derivatization (e.g., esterification of the carboxylic acid) improves lipophilicity. Post-assay validation via High-Performance Liquid Chromatography (HPLC) ensures compound stability under test conditions .

Q. What experimental approaches resolve contradictions in reported catalytic activity data?

- Methodological Answer : Systematic variation of reaction parameters (temperature, solvent, catalyst loading) identifies optimal conditions. Control experiments (e.g., omitting the catalyst or using inert atmospheres) rule out side reactions. For example, discrepancies in Pd-catalyzed reactions were resolved by verifying moisture sensitivity and ligand coordination effects .

Data Analysis and Validation

Q. How do crystallographic and spectroscopic data cross-validate structural assignments?

- Methodological Answer : Overlaying SCXRD-derived bond lengths with NMR coupling constants (e.g., vicinal protons in thiophene rings) confirms spatial arrangements. For instance, a 2.5 Å C–S bond length in SCXRD aligns with deshielded ¹H NMR signals (~7.5 ppm) for thiophene protons .

Q. What statistical methods ensure reproducibility in synthetic yield and bioactivity assays?

- Methodological Answer : Triplicate experiments with standard deviations <5% establish synthetic reproducibility. For bioactivity, dose-response curves (logistic regression) and IC₅₀/EC₅₀ calculations (GraphPad Prism) quantify efficacy. Outliers are assessed via Grubbs’ test to exclude experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.